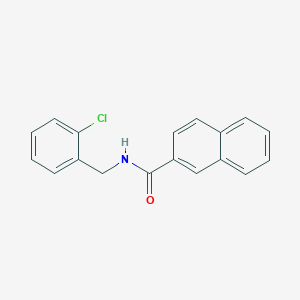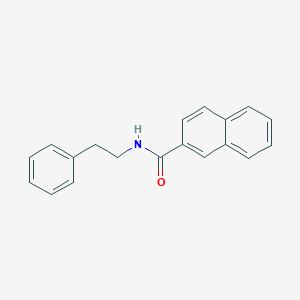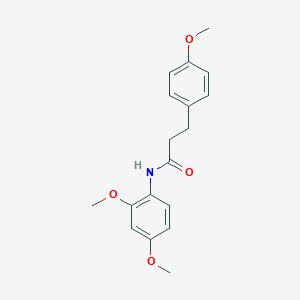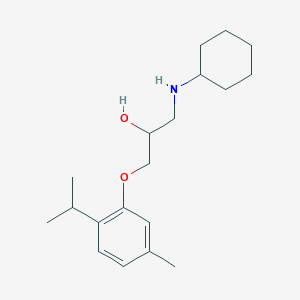
1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol, also known as ICI 118,551, is a selective β2 adrenergic receptor antagonist. It has been widely used in scientific research to study the physiological and biochemical effects of β2 adrenergic receptor activation and blockade.
Mécanisme D'action
1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 118,551 acts as a selective antagonist of the β2 adrenergic receptor. It binds to the receptor and prevents the activation of downstream signaling pathways that are normally activated by β2 adrenergic receptor agonists. This results in a decrease in the physiological effects that are normally mediated by β2 adrenergic receptor activation.
Biochemical and Physiological Effects:
1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 118,551 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and cardiac output, reduce bronchodilation, and inhibit lipolysis. It has also been shown to decrease insulin secretion and glucose uptake in skeletal muscle.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 118,551 in lab experiments is its high selectivity for the β2 adrenergic receptor. This allows researchers to specifically study the effects of β2 adrenergic receptor blockade without affecting other adrenergic receptors. One limitation of using 1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 118,551 is its relatively short half-life, which requires frequent dosing in experiments.
Orientations Futures
There are a number of future directions for research involving 1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 118,551. One area of research is the role of β2 adrenergic receptors in the development and progression of various diseases, including asthma, chronic obstructive pulmonary disease, and heart failure. Another area of research is the development of new drugs that target β2 adrenergic receptors with greater selectivity and efficacy. Finally, there is ongoing research into the mechanisms underlying the physiological and biochemical effects of β2 adrenergic receptor activation and blockade.
Méthodes De Synthèse
1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 118,551 can be synthesized using a series of chemical reactions starting from commercially available starting materials. The synthesis involves the condensation of 2-isopropyl-5-methylphenol with cyclohexylamine to form the corresponding amine. This amine is then reacted with epichlorohydrin to form a cyclic ether intermediate, which is subsequently reacted with 2-propanol and hydrochloric acid to form 1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 118,551.
Applications De Recherche Scientifique
1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 118,551 has been widely used in scientific research to study the physiological and biochemical effects of β2 adrenergic receptor activation and blockade. It has been used to study the role of β2 adrenergic receptors in various physiological processes, including cardiovascular function, pulmonary function, and glucose metabolism.
Propriétés
IUPAC Name |
1-(cyclohexylamino)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2/c1-14(2)18-10-9-15(3)11-19(18)22-13-17(21)12-20-16-7-5-4-6-8-16/h9-11,14,16-17,20-21H,4-8,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSXERKKHNSNOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CNC2CCCCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




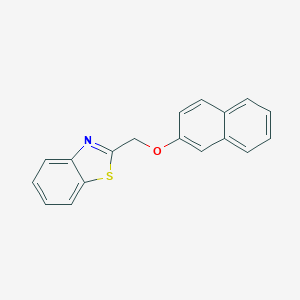


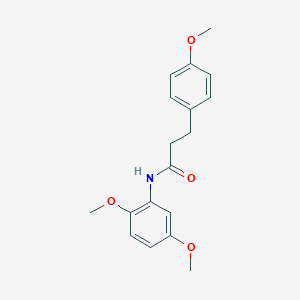

![N-[2-(hydroxymethyl)phenyl]cyclohexanecarboxamide](/img/structure/B502988.png)
